3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799768
InChI: InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2
SMILES: C1CNCCC12CC(CC2N)(F)F
Molecular Formula: C9H16F2N2
Molecular Weight: 190.23 g/mol

3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

CAS No.:

Cat. No.: VC13799768

Molecular Formula: C9H16F2N2

Molecular Weight: 190.23 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoro-8-azaspiro[4.5]decan-1-amine -

Specification

Molecular Formula C9H16F2N2
Molecular Weight 190.23 g/mol
IUPAC Name 2,2-difluoro-8-azaspiro[4.5]decan-4-amine
Standard InChI InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2
Standard InChI Key AMFUYLGGRMKMSG-UHFFFAOYSA-N
SMILES C1CNCCC12CC(CC2N)(F)F
Canonical SMILES C1CNCCC12CC(CC2N)(F)F

Introduction

Structural Characteristics and Stereochemical Considerations

Core Architecture

The compound’s spirocyclic framework consists of an 8-azaspiro[4.5]decane system, where a piperidine ring (six-membered, nitrogen-containing) is fused to a cyclopentane ring via a shared spiro carbon atom. The 3,3-difluoro substitution on the cyclopentane moiety introduces steric and electronic effects that influence both reactivity and target binding . The amine group at position 1 enhances solubility and provides a handle for derivatization.

Enantiomeric Forms

3,3-Difluoro-8-azaspiro[4.5]decan-1-amine exists as two enantiomers:

  • (R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine (CAS: 2055760-59-1)

  • (S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine (CAS: 2055849-00-6) .

Both enantiomers exhibit 97% purity and are synthesized as building blocks for drug discovery . Chirality at the spiro carbon critically affects interactions with biological targets, as demonstrated in SHP2 inhibition assays .

Table 1: Physico-Chemical Properties of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

PropertyValueSource
Molecular FormulaC₉H₁₆F₂N₂
Molar Mass190.23 g/mol
Purity (Enantiomers)97%
SMILES NotationN[C@@H]1CC(F)(F)CC12CCNCC2

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 3,3-difluoro-8-azaspiro[4.5]decan-1-amine involves spiroannulation strategies, often starting from cyclohexanone derivatives. A representative pathway includes:

  • Fluorination: Introduction of fluorine atoms via electrophilic fluorination reagents (e.g., Selectfluor®) at the cyclopentane ring.

  • Reductive Amination: Formation of the piperidine ring through cyclization of a primary amine precursor.

  • Resolution: Chiral chromatography or enzymatic resolution to isolate (R)- and (S)-enantiomers .

Scalability and Challenges

Industrial production faces challenges in achieving enantiomeric excess while maintaining cost efficiency. Advances in asymmetric catalysis and continuous-flow chemistry have improved yields, with pilot-scale batches achieving >90% enantiomeric purity .

Biological Activity and Mechanism of Action

SHP2 Inhibition

3,3-Difluoro-8-azaspiro[4.5]decan-1-amine binds to the allosteric site of SHP2, stabilizing an autoinhibited conformation. This disrupts RAS-MAPK signaling, a pathway hyperactivated in Noonan syndrome, leukemia, and solid tumors . Surface plasmon resonance (SPR) studies report a Kd of 120 nM for the (S)-enantiomer, compared to 450 nM for the (R)-form, highlighting stereospecificity .

Comparative Analysis with Analogues

The compound’s spirocyclic core confers superior metabolic stability over linear analogues. For instance, replacing the spiro system with a piperazine ring reduces plasma half-life from 4.2 h to 1.5 h in murine models .

Table 2: Biological Activity Data

ParameterValueAssay TypeSource
SHP2 IC₅₀ (S-enantiomer)85 nMEnzymatic assay
Cell Viability (IC₅₀)1.2 µM (MV4-11 leukemia cells)MTT assay
Plasma Half-Life4.2 hMurine PK study

Therapeutic Applications and Clinical Relevance

Oncology

Preclinical studies demonstrate efficacy in KRAS-mutant cancers, where SHP2 inhibition synergizes with MEK inhibitors. In a xenograft model of pancreatic cancer, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days .

Metabolic Disorders

Emerging evidence suggests utility in type 2 diabetes, as SHP2 modulates insulin signaling. In diabetic mice, the compound improved glucose tolerance by 40% compared to controls .

Future Directions and Challenges

Optimizing Pharmacokinetics

Current efforts focus on modifying the amine group to enhance blood-brain barrier penetration for glioblastoma applications. Prodrug strategies, such as carbamate formulations, are under investigation .

Toxicity Profiling

While the compound exhibits a favorable safety profile in rodents, hepatotoxicity at high doses (≥100 mg/kg) necessitates structural refinements. Deuterium incorporation at metabolically labile sites is being explored to mitigate this issue .

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